5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile

Description

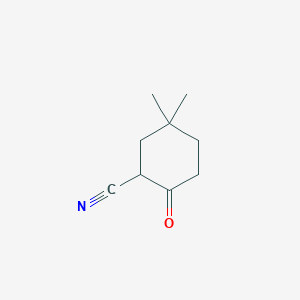

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile is a cyclohexane derivative featuring a ketone group at position 2, a carbonitrile group at position 1, and two methyl substituents at position 3.

Properties

IUPAC Name |

5,5-dimethyl-2-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIGTGRESBUDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,5-dimethyl-1,3-cyclohexanedione with cyanide sources under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Ammonia or amines in the presence of catalysts or under heating conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Amides or other substituted nitriles.

Scientific Research Applications

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the context of its use, whether in chemical synthesis or biological assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile with three analogs based on substituents, physical properties, and reactivity.

Structural and Functional Group Differences

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2-oxo, 5,5-dimethyl, 1-carbonitrile | C₉H₁₁NO | 149.19 (calculated) |

| 6-Oxocyclohex-1-ene-1-carbonitrile (4) | 6-oxo, 1-carbonitrile, conjugated double bond | C₇H₇NO | 121.14 |

| 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile | 6-oxo, 2-ethoxy, 4-thienyl, 1-carbonitrile | C₁₄H₁₄NO₂S | 275.33 |

| 2-Amino-3-(2-benzothiazolyl)-3-(3,4-dihydro-4-oxo-2-quinazolinyl)-5-oxo-1-cyclopentene-1-carbonitrile (16) | Multiple fused rings, amino, benzothiazolyl | C₂₃H₁₆N₆O₂S | 464.48 |

Key Observations :

- The ethoxy and thienyl substituents in the cyclohexene derivative (CymitQuimica product) introduce electronic and steric effects distinct from the dimethyl groups, influencing solubility and synthetic applications .

- Compound 16 (from Heterocycles) demonstrates how fused aromatic systems (benzothiazolyl, quinazolinyl) drastically alter properties, such as melting point (300°C) and NMR shifts .

Physical and Spectroscopic Properties

Key Observations :

- The absence of aromaticity in this compound distinguishes it from analogs like compound 16 , resulting in lower melting points and simpler NMR spectra.

- Solubility trends : Cyclohexene derivatives with polar groups (e.g., ethoxy) may exhibit better solubility in alcohols, while sterically hindered analogs require specialized solvents .

Biological Activity

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile (CAS No. 1480251-29-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a carbonitrile group and a ketone functional group. The molecular formula is with a molecular weight of approximately 155.21 g/mol. Its structure can be represented as follows:

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets. Notably, it may inhibit specific enzymes involved in cellular metabolism and proliferation. This inhibition can disrupt critical signaling pathways, leading to reduced cell viability in cancerous cells .

Case Studies

-

Antimicrobial Efficacy

A comparative study examined the antimicrobial effects of this compound against standard antibiotics. The results indicated that this compound had comparable efficacy to some conventional antibiotics, with a minimum inhibitory concentration (MIC) lower than that of commonly used agents . -

Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, including Annexin V staining and caspase activation assays .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 155.21 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Mechanism | Enzyme inhibition; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.